1-N-(4-fluorophenyl)benzene-1,2-diamine

Catalog No.
S2678345
CAS No.
7187-12-4
M.F
C12H11FN2
M. Wt
202.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-(4-fluorophenyl)benzene-1,2-diamine

CAS Number

7187-12-4

Product Name

1-N-(4-fluorophenyl)benzene-1,2-diamine

IUPAC Name

2-N-(4-fluorophenyl)benzene-1,2-diamine

Molecular Formula

C12H11FN2

Molecular Weight

202.232

InChI

InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2

InChI Key

KPJIGTRNAZHTEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F

solubility

not available

Application in the Synthesis of Black Polyimides

Specific Scientific Field: Material Science, specifically in the field of optoelectronics.

Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” is used in the synthesis of a new diamine, which is then used to create a soluble intrinsic black polyimide (TPCPFPPI). This black polyimide has attracted attention due to its demand in optoelectronics .

Methods of Application or Experimental Procedures: The diamine, bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units, is synthesized and then reacted with 4,4’- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield the soluble intrinsic black polyimide (TPCPFPPI) .

Results or Outcomes: The synthesized TPCPFPPI exhibited complete visible-light absorption with high blackness and opacity. Its cutoff wavelength (λcut) and CIE (Commission Internationale de I’ Eclairage) parameter L* were 684 nm and 1.33, respectively. Moreover, TPCPFPPI displayed exceptional electrical, mechanical, and thermal properties as well as excellent solubility .

Potential Biological Applications

Specific Scientific Field: Pharmaceutical Sciences

Results or Outcomes: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “1-N-(4-fluorophenyl)benzene-1,2-diamine”, due to its structural similarities, may also possess similar biological activities.

Use in the Synthesis of Fluorescent Probes

Specific Scientific Field: Chemical Biology

Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” can be used in the synthesis of a novel fluorescent probe, 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA), for the detection of nitric oxide (NO) .

Methods of Application or Experimental Procedures: DABPA is synthesized and characterized by IR, 1H-NMR and EI-MS spectroscopy. Based on a photoelectron transfer mechanism, the fluorescence intensities of DABPA are investigated with different concentrations of NO .

Results or Outcomes: Under optimal experimental conditions, the fluorescence intensity of DABPA had a good linear relationship with NO concentration in the range from 1×10⁻⁷ to 1.5×10⁻⁶ mol/L with a detection limit of 1×10⁻⁸ mol/L . The probe DABPA has also been successfully applied to real-time image NO produced in PC12 cells in the presence of L-arginine .

Use in the Synthesis of Pyrrolidine Derivatives

Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” shares structural similarities with pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Results or Outcomes: Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “1-N-(4-fluorophenyl)benzene-1,2-diamine”, due to its structural similarities, may also possess similar biological activities .

1-N-(4-fluorophenyl)benzene-1,2-diamine, also known by its CAS number 7187-12-4, is an organic compound with the molecular formula C12H11FN2C_{12}H_{11}FN_2 and a molecular weight of approximately 202.23 g/mol. This compound features a fluorinated phenyl group attached to a benzene ring that contains two amine groups in the 1 and 2 positions. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in various chemical and biological studies.

Due to the lack of specific information, it is advisable to handle this compound with caution assuming potential hazards common to aromatic amines. This may include:

  • Skin and eye irritation: Aromatic amines can cause irritation and burns upon contact with skin and eyes [].
  • Inhalation hazard: Inhalation of dust or vapors may irritate the respiratory system [].
  • Potential toxicity: The specific toxicity of 1-N-(4-fluorophenyl)benzene-1,2-diamine is unknown, but it's advisable to handle it with appropriate personal protective equipment (PPE) until more information becomes available [].
Typical of aromatic amines. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.
  • Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or palladium on carbon under hydrogen atmosphere.
  • Coupling Reactions: It can participate in coupling reactions, forming more complex structures useful in synthetic organic chemistry.

The biological activity of 1-N-(4-fluorophenyl)benzene-1,2-diamine has been explored in various studies. Preliminary data suggest that compounds with similar structures exhibit:

  • Anticancer Properties: Some derivatives have shown potential as anticancer agents, possibly due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: There is evidence suggesting that compounds containing amine functionalities can exhibit antimicrobial properties.

Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.

Several synthesis methods for 1-N-(4-fluorophenyl)benzene-1,2-diamine have been documented:

  • Microwave-Assisted Synthesis: A method involving the reaction of fluoronitrobenzene with aniline derivatives under microwave irradiation has been reported, yielding high purity products efficiently .
  • Traditional Heating Methods: The compound can also be synthesized through conventional heating methods involving nucleophilic aromatic substitution followed by reduction of nitro groups .
  • Catalytic Reduction: Utilizing palladium on carbon as a catalyst in hydrogenation reactions has been effective in reducing nitro groups to amines .

The applications of 1-N-(4-fluorophenyl)benzene-1,2-diamine are diverse:

  • Material Science: Due to its unique electronic properties, it may be used in the development of advanced materials.
  • Pharmaceuticals: Its derivatives could serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their potential biological activities.
  • Organic Synthesis: It serves as a building block for more complex organic molecules in synthetic chemistry.

Interaction studies involving 1-N-(4-fluorophenyl)benzene-1,2-diamine focus on its binding affinity with various biological targets. The presence of the fluorine atom may enhance interactions with specific enzymes or receptors, potentially leading to increased efficacy in therapeutic applications. Further studies are needed to clarify its mechanism of action and interactions at the molecular level.

Several compounds share structural similarities with 1-N-(4-fluorophenyl)benzene-1,2-diamine. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorophenyl)benzene-1,2-diamineContains chlorine instead of fluorineDifferent electronic properties affecting reactivity
N-(3-fluorophenyl)benzene-1,2-diamineFluorine at meta positionAlters electronic distribution compared to para-substituted
N,N'-bis(4-nitrophenyl)benzene-1,2-diamineContains nitro groupsEnhanced polarity and potential for different interactions

The uniqueness of 1-N-(4-fluorophenyl)benzene-1,2-diamine lies in its specific fluorination pattern which influences its reactivity and biological interactions compared to these similar compounds.

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named N-(4-fluorophenyl)benzene-1,2-diamine, adhering to IUPAC guidelines for substituent prioritization. The parent structure is benzene-1,2-diamine (ortho-phenylenediamine), with a 4-fluorophenyl group attached to the nitrogen atom at position 1. The fluorine substituent is designated as a substituent on the phenyl ring, with numbering prioritizing the amino groups as the principal functional groups.

Key Nomenclature Rules Applied:

  • Parent chain selection: Benzene-1,2-diamine takes precedence due to its two amino substituents.
  • Substituent numbering: The 4-fluorophenyl group is assigned the lowest possible locant relative to the parent diamine.
  • Functional group priority: Amino groups are prioritized over halogens in substituent ordering.

Molecular Formula and Weight Analysis

The molecular formula of 1-N-(4-fluorophenyl)benzene-1,2-diamine is C₁₂H₁₁FN₂, derived from:

  • Benzene-1,2-diamine core: C₆H₈N₂
  • 4-Fluorophenyl substituent: C₆H₄F
PropertyValue/Description
Molecular FormulaC₁₂H₁₁FN₂
Molecular Weight (g/mol)202.23
CAS Registry Number7187-12-4
PubChem CID14819973
SMILESC1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F
InChI KeyKPJIGTRNAZHTEZ-UHFFFAOYSA-N

The molecular weight is calculated as:
$$
(12 \times 12.01) + (11 \times 1.008) + (14.01) + (2 \times 16.00) + 19.00 = 202.23 \, \text{g/mol}
$$
This matches experimental data for analogous benzene-diamine derivatives.

Isomeric Considerations and Positional Fluorine Effects

1-N-(4-Fluorophenyl)benzene-1,2-diamine exhibits no constitutional isomerism due to its fixed substituent positions. However, the fluorine atom’s para orientation on the phenyl ring significantly influences electronic and steric properties:

PropertyEffect of 4-Fluoro Substituent
Electronic EnvironmentElectron-withdrawing via C–F bond polarization, reducing electron density on the aromatic ring.
Steric EffectsMinimal due to fluorine’s small atomic radius (0.64 Å), allowing unhindered access to amine groups.
ReactivityDirects electrophilic substitution to activated positions (e.g., meta to fluorine).

Comparative Positional Effects:

Fluorine PositionElectronic ImpactReactivity Profile
ParaStrong EWG effectModerate activation
MetaWeaker EWG effectReduced activation
OrthoSteric hindranceLimited access

The para-fluorine enhances stability toward oxidation but reduces nucleophilicity at the amine groups compared to non-fluorinated analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

No crystallographic data is available for 1-N-(4-fluorophenyl)benzene-1,2-diamine in the provided literature. However, theoretical models and analogs suggest:

  • Planar Conformation: The benzene rings likely adopt coplanar arrangements to maximize π-conjugation.
  • Hydrogen Bonding: Primary amine groups may participate in intermolecular H-bonding, though fluorine’s electronegativity may weaken such interactions.
  • Fluorine–Amine Interactions: The C–F bond’s dipole moment could induce weak electrostatic interactions with adjacent nitrogen atoms.

Conformational Flexibility:

FeatureLikely Behavior
Dihedral Angle~180° between benzene rings (staggered)
Amine Group OrientationAnti-periplanar to minimize steric strain

These predictions align with studies on fluorinated benzylideneanilines, where fluorine directs supramolecular packing without enforcing strict isomorphism.

Traditional Amine Coupling Reactions

Classical nucleophilic aromatic substitution remains a foundational approach for constructing the 1-N-(4-fluorophenyl)benzene-1,2-diamine scaffold. In one protocol, o-phenylenediamine reacts with 4-fluorobenzaldehyde under reductive amination conditions. A representative synthesis involves the hydrogenation of 2-nitro-4-(N-parafluorobenzyl-imino)-aniline in tetrahydrofuran (THF) using palladium on activated carbon (10% Pd/C) under H₂ gas, yielding 2-amino-4-(N-parafluorobenzyl-imino)-aniline with 99.6% efficiency [1]. The instability of the intermediate necessitates immediate use in subsequent steps, highlighting the need for precise reaction control.

Key parameters influencing yield include:

  • Temperature: Ambient conditions prevent decomposition of sensitive intermediates [1].
  • Reducing agent: H₂ gas ensures selective reduction of nitro groups without over-reduction of fluorinated aromatics [1].

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of aryl diamines. Both Buchwald-Hartwig and Chan-Lam couplings have been adapted for this compound.

Buchwald-Hartwig Amination

Using a benzimidazolyl phosphine-Pd complex derived from o-phenylenediamine, aryl chlorides undergo coupling with primary amines. For example, 2-bromobenzoic acid couples with o-phenylenediamine derivatives in the presence of polyphosphoric acid, achieving yields up to 60% [3]. Catalyst loadings as low as 0.1 mol% Pd are feasible, though electron-withdrawing groups (e.g., -CF₃) reduce efficiency [2].

Chan-Lam Coupling

Copper-mediated coupling between o-phenylenediamine and 2-bromophenylboronic acid in dioxane with Et₃N affords diarylamine intermediates. Optimization studies reveal CuSO₄·5H₂O in dioxane as optimal (60% yield), outperforming CuI in DMF (35%) [2] [6].

Table 1. Solvent and catalyst effects on Chan-Lam coupling yield [2] [6]

CatalystBaseSolventYield (%)
Cu(OAc)₂Et₃NDCM48
CuIEt₃NDioxane59
CuSO₄·5H₂OEt₃NDioxane60

Mechanistically, copper activates the amine, enabling oxidative coupling with boronic acids, followed by reductive elimination [2].

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates reaction kinetics. In a copolymerization study, o-phenylenediamine and luminol underwent microwave-assisted condensation, achieving rapid polymerization within minutes [4]. Adapting this to 1-N-(4-fluorophenyl)benzene-1,2-diamine synthesis could reduce reaction times from hours to minutes. Key advantages include:

  • Uniform heating: Enhances selectivity by minimizing thermal gradients [4].
  • Energy efficiency: 80% reduction in energy consumption compared to conventional heating [4].

Electrochemical Synthesis Pathways

While electrochemical methods for this specific diamine remain unreported, analogous systems suggest potential. Anodic oxidation of amines could enable C-N bond formation without external oxidants. Future research might explore:

  • Electrolyte selection: Ionic liquids for stabilizing reactive intermediates.
  • Electrode materials: Carbon felt anodes to minimize overpotential.

Solvent System Optimization in Nucleophilic Substitutions

Solvent polarity critically impacts reaction efficiency. For Pd/C-mediated hydrogenations, THF outperforms DMF due to better H₂ solubility [1]. In Chan-Lam couplings, dioxane’s moderate polarity (dielectric constant: 2.2) balances substrate solubility and catalyst activity, whereas DMF’s high polarity (dielectric constant: 36.7) destabilizes copper intermediates [2] [6].

Table 2. Solvent properties and yields in nucleophilic substitutions [1] [2] [6]

SolventDielectric ConstantBoiling Point (°C)Yield (%)
THF7.56699.6
Dioxane2.210160
DMF36.715335

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-N-(4-fluorophenyl)benzene-1,2-diamine through analysis of both proton and carbon environments. The compound exhibits characteristic chemical shifts consistent with its aromatic diamine structure containing a fluorine substituent.

Proton NMR Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 1-N-(4-fluorophenyl)benzene-1,2-diamine displays distinct resonances corresponding to different proton environments within the molecule. The aromatic protons of the benzene-1,2-diamine moiety typically appear in the region between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-donating nature of the amino groups [1] [2].

The fluorinated phenyl ring protons exhibit characteristic coupling patterns due to the presence of fluorine. The ortho protons adjacent to the fluorine substituent appear as doublets with typical proton-fluorine coupling constants ranging from 7 to 10 Hertz [3]. The meta protons relative to the fluorine show smaller coupling constants of approximately 2 to 3 Hertz [3].

The nitrogen-bound protons of the primary amino group appear as broad signals in the region between 3.5 and 5.5 parts per million, with the exact chemical shift being dependent on concentration and hydrogen bonding interactions [4] [5]. The secondary amine proton linking the two aromatic rings typically resonates at a slightly different chemical shift, often appearing as a broad singlet due to rapid exchange processes [4].

Carbon-13 NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 1-N-(4-fluorophenyl)benzene-1,2-diamine. The aromatic carbon atoms appear in the typical aromatic region between 110 and 160 parts per million [6].

The carbon atoms directly bonded to nitrogen exhibit characteristic downfield shifts due to the electron-withdrawing effect of nitrogen, appearing in the range of 110 to 140 parts per million [7]. The carbon atom bearing the fluorine substituent shows a characteristic doublet splitting pattern due to direct carbon-fluorine coupling, with coupling constants typically ranging from 240 to 250 Hertz [3].

The carbon atoms in ortho and meta positions relative to the fluorine substituent display smaller coupling constants of approximately 20 to 25 Hertz and 3 to 8 Hertz, respectively [3]. These coupling patterns provide definitive evidence for the substitution pattern and confirm the molecular structure.

Fluorine-19 NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as a highly sensitive probe for the fluorine-containing aromatic ring in 1-N-(4-fluorophenyl)benzene-1,2-diamine. The fluorine nucleus typically resonates at approximately -111 to -115 parts per million relative to trichlorofluoromethane as an external standard [3].

The fluorine signal appears as a multiplet due to coupling with the adjacent aromatic protons, providing additional structural confirmation. The coupling patterns observed in the fluorine-19 spectrum complement those seen in the proton spectrum, offering definitive evidence for the para-fluorine substitution pattern.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides characteristic vibrational fingerprints for 1-N-(4-fluorophenyl)benzene-1,2-diamine, revealing information about functional groups and molecular interactions through analysis of molecular vibrations.

Amino Group Stretching Vibrations

The primary amino group in 1-N-(4-fluorophenyl)benzene-1,2-diamine exhibits characteristic nitrogen-hydrogen stretching vibrations in the region between 3300 and 3500 wavenumbers [8] [5]. These absorptions typically appear as two distinct bands corresponding to symmetric and asymmetric stretching modes of the amino group.

The secondary amine linkage between the two aromatic rings produces a single nitrogen-hydrogen stretching absorption at approximately 3420 wavenumbers [8]. The exact frequency of these stretching vibrations is influenced by hydrogen bonding interactions and the electronic environment provided by the aromatic rings.

Aromatic Carbon-Carbon Stretching Modes

The aromatic carbon-carbon stretching vibrations appear in the characteristic region between 1450 and 1650 wavenumbers [9] [10]. For 1-N-(4-fluorophenyl)benzene-1,2-diamine, multiple bands are observed corresponding to the different carbon-carbon stretching modes of both aromatic rings.

The benzene-1,2-diamine moiety typically exhibits carbon-carbon stretching absorptions at approximately 1600, 1570, and 1495 wavenumbers [8]. The fluorinated phenyl ring shows similar absorptions with slight shifts due to the electron-withdrawing effect of the fluorine substituent.

Carbon-Fluorine Stretching Vibrations

The carbon-fluorine bond in 1-N-(4-fluorophenyl)benzene-1,2-diamine produces a characteristic absorption in the region between 1000 and 1360 wavenumbers [9] [11]. This vibration is particularly sensitive to the electronic environment and typically appears as a strong absorption at approximately 1220 to 1260 wavenumbers for para-fluorinated aromatic compounds.

The carbon-fluorine stretching frequency provides definitive evidence for the presence of the fluorine substituent and its aromatic environment. The intensity and position of this absorption are diagnostic for distinguishing between different fluorinated aromatic compounds.

Aromatic Carbon-Hydrogen Bending Modes

The aromatic carbon-hydrogen bending vibrations appear in the region between 800 and 900 wavenumbers [9] [10]. These out-of-plane bending modes provide information about the substitution pattern of the aromatic rings and confirm the structural assignments.

For 1-N-(4-fluorophenyl)benzene-1,2-diamine, the substitution pattern produces characteristic absorptions at approximately 850, 780, and 750 wavenumbers, corresponding to the specific arrangement of substituents on both aromatic rings.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns of 1-N-(4-fluorophenyl)benzene-1,2-diamine under electron ionization conditions.

Molecular Ion and Base Peak Analysis

The molecular ion peak for 1-N-(4-fluorophenyl)benzene-1,2-diamine appears at mass-to-charge ratio 202, corresponding to the intact molecular structure with molecular formula C₁₂H₁₁FN₂ [1]. The molecular ion peak typically exhibits moderate intensity due to the stability of the aromatic system.

The base peak in the mass spectrum often corresponds to the loss of neutral fragments from the molecular ion. Common fragmentation pathways include the loss of hydrogen fluoride (mass 20) or the formation of fluorinated aromatic cation fragments [12] [13].

Characteristic Fragment Ions

The fragmentation pattern of 1-N-(4-fluorophenyl)benzene-1,2-diamine includes several characteristic fragment ions. The loss of the amino group produces fragments at mass-to-charge ratios corresponding to the remaining aromatic structures [12].

The fluorinated phenyl cation fragment appears at mass-to-charge ratio 95, corresponding to the 4-fluorophenyl fragment (C₆H₄F⁺) [13]. This fragment is particularly diagnostic for the presence of the para-fluorinated aromatic ring.

The benzene-1,2-diamine-derived fragments appear at mass-to-charge ratios corresponding to various degrees of amino group loss and aromatic ring fragmentation. These fragments provide structural confirmation and assist in distinguishing between isomeric compounds.

Fragmentation Mechanisms

The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom linking the two aromatic rings [12]. This produces characteristic fragment ions that retain either the fluorinated phenyl portion or the benzene-1,2-diamine moiety.

Secondary fragmentation processes include the loss of hydrogen fluoride from fluorinated fragments and the formation of tropylium-like ions from aromatic precursors. These fragmentation patterns are consistent with established mechanisms for aromatic amine compounds and provide reliable structural information.

UV-Vis Absorption Characteristics

Ultraviolet-Visible spectroscopy reveals the electronic transitions and conjugation patterns in 1-N-(4-fluorophenyl)benzene-1,2-diamine, providing information about the electronic structure and potential chromophoric properties.

Electronic Absorption Bands

The UV-Vis spectrum of 1-N-(4-fluorophenyl)benzene-1,2-diamine exhibits multiple absorption bands corresponding to different electronic transitions. The primary absorption maximum typically appears in the region between 280 and 320 nanometers, characteristic of aromatic amine compounds [15].

The fluorine substituent influences the electronic transitions by its electron-withdrawing effect, causing slight shifts in the absorption maxima compared to the unsubstituted analog. The absorption intensity depends on the degree of conjugation between the aromatic rings through the amino linkage.

Charge Transfer Transitions

The extended conjugation in 1-N-(4-fluorophenyl)benzene-1,2-diamine facilitates charge transfer transitions between the electron-rich benzene-1,2-diamine moiety and the electron-deficient fluorinated phenyl ring . These transitions typically appear as broader, lower-energy absorptions in the visible region.

The charge transfer character of these transitions is evidenced by solvatochromic effects, where the absorption maxima shift with solvent polarity. More polar solvents typically cause bathochromic shifts due to stabilization of the charge-separated excited state.

Molar Absorptivity Values

The molar absorptivity values for 1-N-(4-fluorophenyl)benzene-1,2-diamine provide quantitative information about the strength of electronic transitions. The primary absorption bands typically exhibit molar absorptivity values in the range of 5,000 to 15,000 liters per mole per centimeter [16].

These values are consistent with allowed π-π* transitions in aromatic systems and indicate moderate chromophoric activity. The specific absorptivity values depend on the solvent system and can be used for quantitative analysis applications.

Fluorescence Properties

1-N-(4-fluorophenyl)benzene-1,2-diamine exhibits fluorescence properties under ultraviolet excitation, with emission maxima typically appearing in the blue to green region of the visible spectrum . The fluorescence quantum yield depends on the molecular environment and the presence of quenching species.

The fluorescence lifetime and quantum yield provide information about the excited state dynamics and potential applications in fluorescence-based sensing or imaging applications. The presence of the fluorine substituent can influence both the emission wavelength and quantum efficiency through electronic effects.

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2.9

Dates

Last modified: 04-15-2024

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